![molecular formula C10H12N4O2 B1476327 (3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2098123-36-3](/img/structure/B1476327.png)
(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, also known as 3-AADFM, is an organic compound with a unique structure and wide range of applications. It is a cyclic amide that has been used in a variety of scientific research applications due to its unique structure and properties. The compound has been studied for its potential to act as a catalyst in organic synthesis, as well as its potential to act as a drug target.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Azido compounds, such as the one you’re interested in, are known for their role in synthesizing a variety of biologically important heterocyclic compounds. They can lead to the formation of structures like oxazole, pyrazole, triazole, pyrimidine, and pyrazine, which have significant applications in pharmaceuticals and materials chemistry .
Pharmaceutical Development
The azido group is pivotal for synthesizing organonitrogens like amines and triazoles. These structures are integral in developing new pharmaceuticals due to their versatility and reactivity .
Materials Chemistry
Azide compounds are essential in materials chemistry for creating novel materials with unique properties. They can be used to synthesize triazoles through ‘click’ reactions, which are valuable in various industrial applications .
Organic Synthesis Intermediates
α-Azido ketones, which may be structurally related to your compound of interest, serve as intermediates for producing α-amino ketones and β-amino alcohols. These intermediates are useful in further synthetic applications .
Microelectronics
Aromatic polyazides, which contain azido groups like your compound, are used as photoresists in microelectronics. They play a role in the manufacturing of semiconductors and other electronic components .
Cross-linking Agents in Polymers
Due to their high reactivity, azide compounds can act as cross-linking agents in polymer chemistry, leading to materials with enhanced strength and thermal stability .
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-3-9(7(2)16-6)10(15)14-4-8(5-14)12-13-11/h3,8H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQLXJVHJEJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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